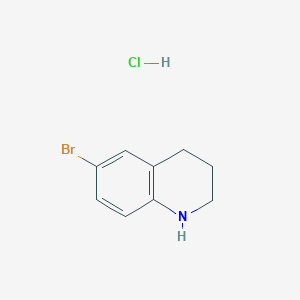
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a brominated tetrahydroquinoline compound. Tetrahydroquinolines are a class of compounds that have drawn interest due to their presence in various natural products and their potential pharmaceutical applications. The presence of a bromine atom in the structure of such compounds often makes them suitable intermediates in organic synthesis, particularly in the construction of complex molecules with potential biological activity .
Synthesis Analysis
The synthesis of brominated tetrahydroquinolines can be achieved through various methods. One approach involves the condensation of β-keto esters with 4-bromoaniline followed by cyclization, known as the Knorr reaction. This method has been optimized to specifically yield the desired anilide without side products . Another method includes the use of bromophenols coupled with nucleoside bases, starting from brominated tyrosine derivatives . Additionally, bromomethylquinazolines, which share a similar structural motif, can be synthesized from amino acids through a series of reactions including bromination with N-bromosuccinimide . The synthesis of 6-bromoquinoline, a related compound, has been achieved using the Skraup reaction starting from 4-bromoaniline .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroquinolines can be elucidated using various spectroscopic techniques such as HRMS and 2D NMR. These methods allow for the determination of the precise arrangement of atoms within the molecule and the identification of stereochemistry in chiral centers . X-ray crystallography can also be employed to study the crystal structures of such compounds, providing insights into their three-dimensional conformation and intermolecular interactions .
Chemical Reactions Analysis
Brominated tetrahydroquinolines can undergo a variety of chemical reactions. For instance, they can participate in reductive amination reactions to form Schiff's bases, which can then be further transformed into other compounds . They can also react with nucleophilic reagents, leading to the substitution of the bromine atom or the introduction of other functional groups such as sulfonic acid derivatives . Bromination reactions can be sensitive to the reaction conditions and the nature of the substituents present on the tetrahydroquinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride and related compounds are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and can affect the compound's boiling and melting points. The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their susceptibility to nucleophilic attack or participation in electrophilic substitution reactions. The solubility of these compounds in various solvents can be an important consideration in their synthesis and application in further chemical transformations .
Aplicaciones Científicas De Investigación
Neuroprotective and Antidepressant Potential
THIQ derivatives, including compounds structurally related to 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, have been explored for their neuroprotective, anti-addictive, and antidepressant-like activities. These compounds are considered for their potential in treating central nervous system disorders, highlighting their significance in neurodegenerative disease research and mental health therapeutics. The endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, is noted for its neuroprotective, anti-addictive, and antidepressant-like activity in animal models, suggesting a broader therapeutic window for THIQ derivatives in managing CNS disorders (Antkiewicz‐Michaluk et al., 2018).
Anticancer Applications
THIQs have been identified for their role in anticancer drug discovery, with the FDA approval of trabectedin for soft tissue sarcomas being a notable milestone. This underlines the importance of THIQ derivatives, including 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, in developing novel anticancer therapies. Trabectedin's mechanism, involving covalent interaction with the DNA minor groove and affecting several transcription factors and DNA repair pathways, exemplifies the complex bioactivities THIQ compounds can exhibit, offering a framework for designing new cancer therapeutics (D’Incalci & Galmarini, 2010).
Potential in Treating Infectious Diseases
The structural versatility of THIQ compounds, including 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, extends to potential applications in infectious diseases. Their ability to act on various biochemical pathways makes them candidates for developing novel treatments for diseases like malaria, tuberculosis, HIV, and other infections, showcasing the broad-spectrum therapeutic potential of THIQ derivatives (Singh & Shah, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOBRNCTDQDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589523 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
1050161-23-3 | |
| Record name | Quinoline, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050161-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





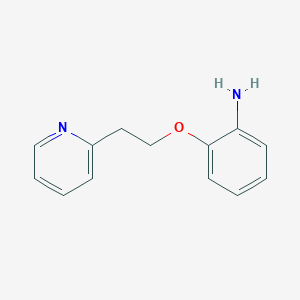
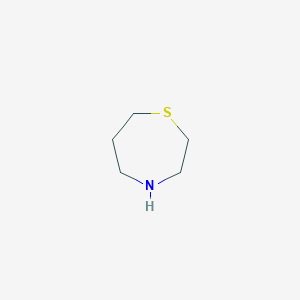
![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
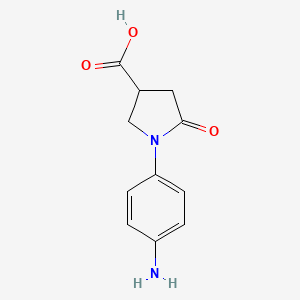
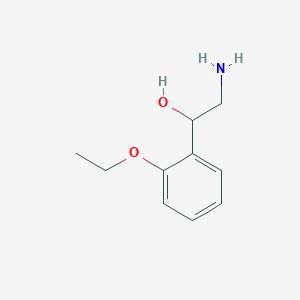

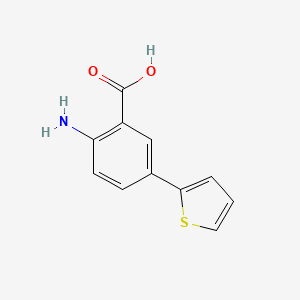
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)
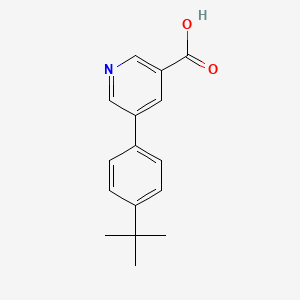
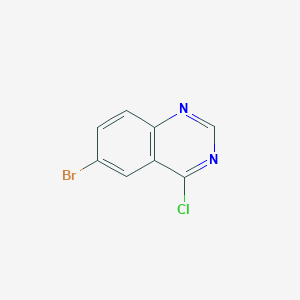
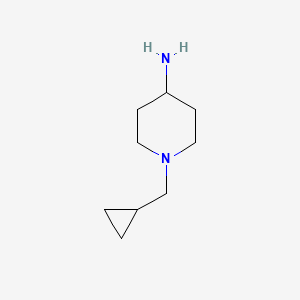
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)